molecular formula C11H9NO2S B8426696 thioacetic acid S-(2-oxo-1,2-dihydro-quinolin-6-yl) ester

thioacetic acid S-(2-oxo-1,2-dihydro-quinolin-6-yl) ester

Cat. No.: B8426696
M. Wt: 219.26 g/mol
InChI Key: XEEJMZOZTMUAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioacetic acid S-(2-oxo-1,2-dihydro-quinolin-6-yl) ester is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

S-(2-oxo-1H-quinolin-6-yl) ethanethioate

InChI

InChI=1S/C11H9NO2S/c1-7(13)15-9-3-4-10-8(6-9)2-5-11(14)12-10/h2-6H,1H3,(H,12,14)

InChI Key

XEEJMZOZTMUAMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC2=C(C=C1)NC(=O)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice bath cooled, stirred mixture of impure 2-Oxo-1,2-dihydro-quinoline-6-sulfonyl chloride (20 g, ˜82 mmol), acetic acid (240 cm3) and acetic anhydride (80 cm3) was added sodium acetate (24 g) in three equal sized batches. Then Zinc (20 g) was added in small batches (exothermic reaction). After one hour the ice bath was removed and the reaction was left stirring at room temperature for five days then concentrated in vacuo then triturated with water (˜200 cm3). The solid that was formed was filtered off and dried in vacua to yield Thioacetic acid S-(2-oxo-1,2-dihydro-quinolin-6-yl) ester as a dry grey solid (11.7 g, ˜65%); δH (300 MHz; D6 DMSO) 2.42 (3H, s, COCH3), 6.51–6.57 (1H, m, Ar—H), 7.32–7.37 (1H, m, Ar—H), 7.43–7.48 (1H, m, Ar—H), 7.72 (1H, s, Ar—H), 7.88–7.92 (1H, m, Ar—H) and 11.95 (1H, br s, N—H); LCMS retention time ˜3.03 min, m/z (FIAPOS) 220 [(M+H)+, 100%].
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
catalyst
Reaction Step Three

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